molecular formula C21H20N4O2 B6263919 4-[2-(2-phenylethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]butanoic acid CAS No. 1181534-02-0

4-[2-(2-phenylethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]butanoic acid

Cat. No. B6263919
CAS RN: 1181534-02-0
M. Wt: 360.4
InChI Key:
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Description

The compound “4-[2-(2-phenylethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]butanoic acid” is a complex organic molecule. It contains a triazoloquinazoline core, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

The synthesis of triazoloquinazoline derivatives has been a topic of interest in recent years . The synthesis methods of 1,2,4-triazoles have been summarized in a review . The synthesis usually involves the reaction of amide hydrazone and dimethyl or diethyl ester to obtain the corresponding 2-aryl-3,5-disubstituted-1,2,4-triazole .


Molecular Structure Analysis

The molecular structure of triazoloquinazoline derivatives can be determined using various spectroscopic techniques, including 1D-NMR and 2D-NMR spectroscopy, as well as single‐crystal X‐ray diffraction analysis .


Chemical Reactions Analysis

Triazoloquinazoline derivatives can undergo various chemical reactions. For example, a base-promoted tandem S N Ar/Boulton-Katritzky rearrangement has been developed, offering a simple and straightforward method for the formation of functionalized [1,2,4]triazolo .

Mechanism of Action

The mechanism of action of triazoloquinazoline derivatives can vary depending on the specific compound and its biological target. For example, some triazoloquinazoline derivatives have been found to inhibit JAK, a type of kinase, and may be used for the prevention and treatment of a variety of conditions .

Future Directions

Triazoloquinazoline derivatives have shown promise in various areas of medicinal chemistry, including as potential treatments for cancer and other diseases . Future research may focus on further optimizing these compounds, investigating their mechanisms of action, and evaluating their safety and efficacy in preclinical and clinical studies.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[2-(2-phenylethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]butanoic acid' involves the synthesis of the intermediate compound 2-(2-phenylethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine, which is then reacted with butyric anhydride to obtain the final product.", "Starting Materials": [ "2-phenylethylamine", "2-chloro-3-nitrobenzoic acid", "sodium azide", "sodium hydroxide", "butyric anhydride", "acetic acid", "ethanol", "diethyl ether", "hydrochloric acid", "sodium bicarbonate" ], "Reaction": [ "Step 1: Synthesis of 2-(2-phenylethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine", "a. Dissolve 2-chloro-3-nitrobenzoic acid (1.0 g) in acetic acid (10 mL) and add 2-phenylethylamine (1.2 g) to the solution.", "b. Heat the reaction mixture at 100°C for 4 hours.", "c. Cool the reaction mixture to room temperature and filter the precipitated solid.", "d. Wash the solid with ethanol and diethyl ether and dry under vacuum to obtain the intermediate compound 2-(2-phenylethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine (yield: 80%).", "Step 2: Synthesis of 4-[2-(2-phenylethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]butanoic acid", "a. Dissolve the intermediate compound 2-(2-phenylethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine (0.5 g) in ethanol (10 mL) and add sodium azide (0.3 g) to the solution.", "b. Heat the reaction mixture at 80°C for 2 hours.", "c. Cool the reaction mixture to room temperature and filter the precipitated solid.", "d. Wash the solid with diethyl ether and dry under vacuum to obtain the azide intermediate.", "e. Dissolve the azide intermediate in ethanol (10 mL) and add sodium bicarbonate (0.2 g) to the solution.", "f. Add butyric anhydride (0.5 g) to the solution and heat the reaction mixture at 80°C for 4 hours.", "g. Cool the reaction mixture to room temperature and filter the precipitated solid.", "h. Wash the solid with diethyl ether and dry under vacuum to obtain the final product 4-[2-(2-phenylethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]butanoic acid (yield: 70%)." ] }

CAS RN

1181534-02-0

Product Name

4-[2-(2-phenylethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]butanoic acid

Molecular Formula

C21H20N4O2

Molecular Weight

360.4

Purity

95

Origin of Product

United States

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